3-(Trifluoromethoxy)benzoic acid
Overview
Description
3-(Trifluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This compound, with the chemical formula C8H5F3O3, is known for its unique chemical properties and applications in various fields .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can have a wide range of biological targets, including various enzymes and receptors . The specific targets for this compound may depend on its particular structure and the biological system in which it is introduced.
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets . For instance, they might affect metabolic pathways or signaling pathways involved in cell growth and differentiation .
Pharmacokinetics
The compound’s solubility in dense carbon dioxide suggests it may have good bioavailability . The trifluoromethoxy group may also influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as enzyme activity, receptor signaling, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy may be influenced by the specific biological environment in which it is introduced .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the reaction of 3-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethoxy-substituted benzoic acid derivatives.
Reduction: Formation of trifluoromethoxy-substituted benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzoic acid
Comparison: 3-(Trifluoromethoxy)benzoic acid is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets. For example, 4-(Trifluoromethoxy)benzoic acid may exhibit different binding affinities and biological activities compared to this compound .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFIWIMBJNFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143906 | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-81-9 | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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